

butenafine hydrochloride in vivo dermatophytosis model efficacy

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Butenafine Hydrochloride

CAS No.: 101827-46-7

Cat. No.: S567747

[Get Quote](#)

Efficacy Comparison: Butenafine vs. Sertaconazole

The table below summarizes key findings from a 2013 randomized open-label study that directly compared topical 1% butenafine with 2% sertaconazole in patients with tinea infections [1].

Parameter	1% Butenafine Cream	2% Sertaconazole Cream
Study Design	Prospective, randomized, open-label, controlled clinical study [1]	
Patients Completed	57 (from original 125 recruited) [1]	54 (from original 125 recruited) [1]
Dosage Regimen	Applied topically twice daily for 4 weeks [1]	Applied topically twice daily for 4 weeks [1]
Primary Efficacy Measure	98% (Complete clearance of lesions) [1]	90% (Complete clearance of lesions) [1]
Median Sign & Symptom Score (Baseline)	9 [1]	9 [1]

Parameter	1% Butenafine Cream	2% Sertaconazole Cream
Median Sign & Symptom Score (End of Treatment)	0 [1]	0 [1]
Mycological Cure	Achieved when follow-up KOH microscopy and culture were negative [1]	Achieved when follow-up KOH microscopy and culture were negative [1]
Safety Profile	Equally safe [1]	Equally safe [1]
Cost-Effectiveness	More cost-effective [1]	Less cost-effective [1]

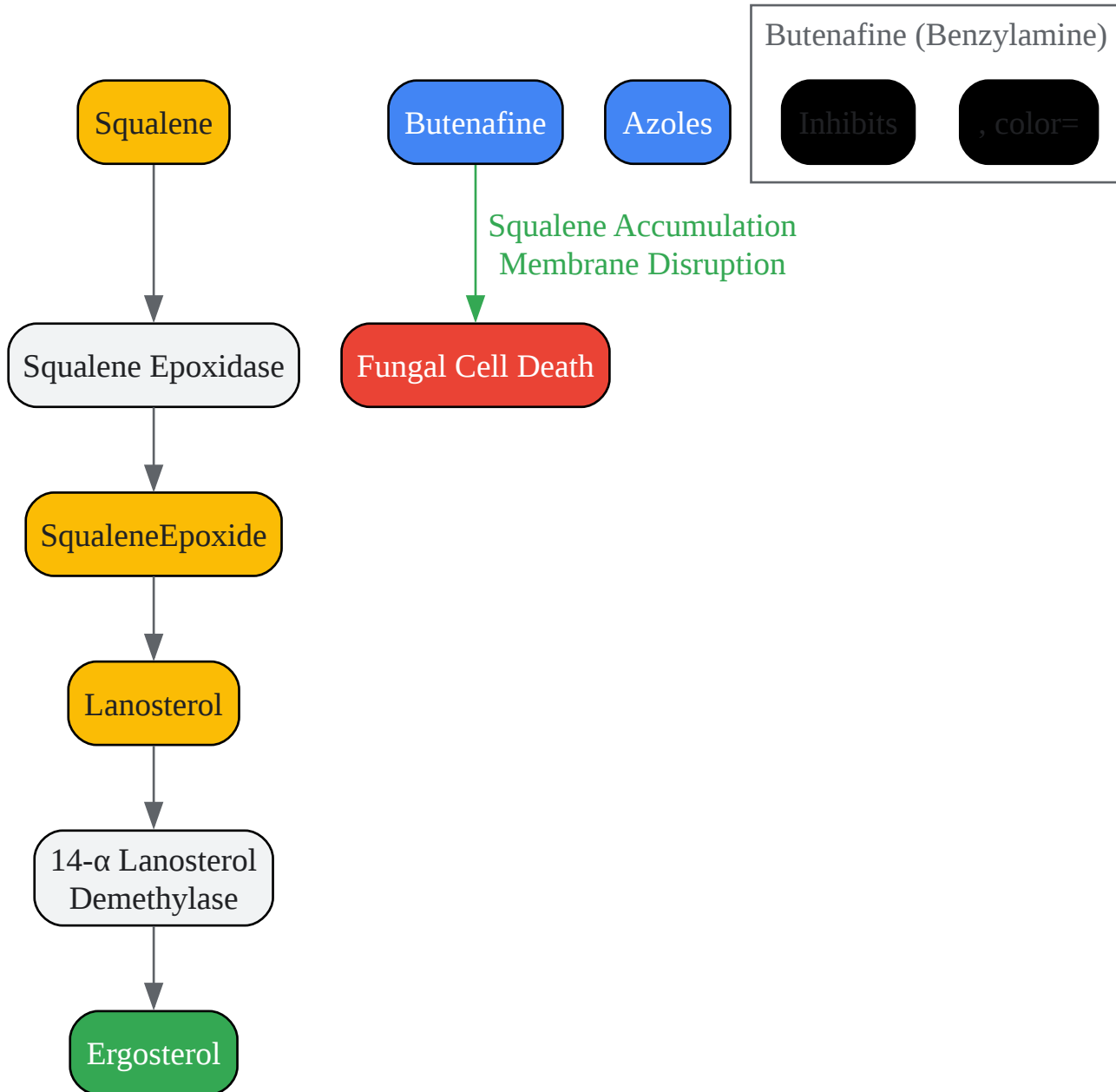
Detailed Experimental Protocol

For researchers aiming to replicate or understand the validity of these findings, here is a detailed breakdown of the methodology used in the comparative study [1]:

- **Patient Recruitment:** The study enrolled 125 new patients from a skin outpatient department diagnosed with tinea corporis, tinea cruris, or mixed infections. Diagnosis was confirmed clinically and by mycological testing [1].
- **Mycological Diagnosis:** Skin scrapings were collected for direct microscopic examination with 20% KOH and cultured on Sabouraud's dextrose agar with chloramphenicol. Species identification was done via lactophenol cotton blue preparation [1].
- **Randomization & Treatment:** Patients were allocated to either the butenafine or sertaconazole group in a 1:1 ratio using alternate randomization. Both groups applied the cream twice daily for 4 weeks [1].
- **Outcome Assessment:** Patients were followed up at 10-day intervals. The primary outcomes were **clinical cure** (assessed via a sign/symptom score for erythema, pruritus, and scaling, and a Global Evaluation Response) and **mycological cure** (negative KOH and culture) [1].
- **Statistical Analysis:** The sample size was calculated using nMaster 1.0. Data analysis was performed with Graph Pad Instat 3.0 using non-parametric tests like the Mann-Whitney test and Wilcoxon matched-pairs signed-rank test, with a p-value <0.05 considered significant [1].

Mechanism of Action & Signaling Pathway

Butenafine's superior efficacy is attributed to its distinct fungicidal mechanism. The following diagram illustrates its pathway compared to azole antifungals.



[Click to download full resolution via product page](#)

Key Pathophysiological Consequences:

- **Butenafine (Fungicidal):** By inhibiting squalene epoxidase, butenafine causes dual damage: it leads to a **depletion of ergosterol**, an essential component for fungal membrane integrity, and a **toxic**

accumulation of squalene inside the cell. This combined effect causes rapid and irreversible membrane damage, leading to fungal cell death and a lower chance of relapse [1] [2].

- **Azoles (Fungistatic):** Azoles like sertaconazole inhibit lanosterol demethylase, blocking ergosterol synthesis. This primarily halts fungal growth but does not necessarily kill the fungus, which may lead to higher relapse rates compared to fungicidal agents like butenafine [1].

Novel Formulations and Expanded Applications

Recent research explores advanced formulations to overcome butenafine's limitations and repurpose it for other diseases:

- **Enhanced Topical Delivery:** Studies have developed **Butenafine-loaded Solid Lipid Nanoparticles (SLN)** incorporated into a gel. This formulation demonstrated a biphasic drug release (initial burst followed by sustained release), enhanced skin hydration, occlusion, and superior antifungal activity compared to a marketed cream [3].
- **Nanoemulsions for Cutaneous Leishmaniasis:** Butenafine has been repurposed for cutaneous leishmaniasis, a parasitic disease. Formulated in **Self-Nanoemulsifying Drug Delivery Systems (BUT-SNEDDS)**, it showed significantly improved skin permeation and similar efficacy to the standard drug Glucantime in animal models, highlighting its potential beyond pure antifungal use [4].
- **Ophthalmic Nanomicelles:** A novel nanomicelle formulation of butenafine was created using TPGS to treat fungal keratitis. This formulation significantly improved water solubility, corneal permeability, and antifungal activity, demonstrating similar efficacy to natamycin eye drops in vivo [5].

Research Implications Summary

- **For Efficacy:** Butenafine demonstrates high clinical cure rates, potentially superior to the azole comparator (sertaconazole) in the studied model, attributed to its fungicidal action [1].
- **For Formulation Development:** Novel nanocarrier systems (SLNs, SNEDDS, nanomicelles) can significantly enhance butenafine's penetration and efficacy, offering solutions for its poor solubility and expanding its therapeutic applications [5] [4] [3].
- **For Drug Repurposing:** The shared sterol biosynthesis pathway between fungi and parasites like *Leishmania* makes butenafine a promising candidate for repurposing, with in vivo data supporting its effectiveness for cutaneous leishmaniasis [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. A Comparative Randomized Open Label Study to Evaluate ... [pmc.ncbi.nlm.nih.gov]
2. Azole Combinations and Multi-Targeting Drugs That ... [mdpi.com]
3. Development and Characterization of Butenafine ... [ajprd.com]
4. Nanoemulsified Butenafine for Enhanced Performance ... [pmc.ncbi.nlm.nih.gov]
5. Novel nanomicelle butenafine formulation for ocular drug ... [sciencedirect.com]

To cite this document: Smolecule. [butenafine hydrochloride in vivo dermatophytosis model efficacy]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b567747#butenafine-hydrochloride-in-vivo-dermatophytosis-model-efficacy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com